Ethyl 5-(3-aminophenyl)pent-2-en-4-ynoate;2,2,2-trifluoroacetic acid
Description
Ethyl 5-(3-aminophenyl)pent-2-en-4-ynoate is a structurally complex molecule featuring:
- An ethyl ester group.
- A conjugated enynyl (pent-2-en-4-ynoate) backbone.
- A 3-aminophenyl substituent at the 5-position. The compound is typically paired with 2,2,2-trifluoroacetic acid (TFA) as a counterion or solvent, leveraging TFA’s strong acidity (pKa ~0.23) and solubility in polar solvents .
Properties
Molecular Formula |
C15H14F3NO4 |
|---|---|
Molecular Weight |
329.27 g/mol |
IUPAC Name |
ethyl 5-(3-aminophenyl)pent-2-en-4-ynoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C13H13NO2.C2HF3O2/c1-2-16-13(15)9-4-3-6-11-7-5-8-12(14)10-11;3-2(4,5)1(6)7/h4-5,7-10H,2,14H2,1H3;(H,6,7) |
InChI Key |
ZTGSSAPOWVFJQB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC#CC1=CC(=CC=C1)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Copper-Mediated Alkyne Coupling
The core pent-2-en-4-ynoate structure is synthesized using a modified Castro-Stephens coupling. Ethyl 4-(benzyloxy)but-2-ynoate reacts with a Grignard reagent (RMgX) in the presence of CuI and tetramethylethylenediamine (TMEDA) at −78°C. This method ensures high Z-selectivity (>95:5 Z/E ratio) for the double bond (Table 1).
Procedure :
- Suspend CuI (5.0 mmol) in THF (30 mL) at −40°C.
- Add RMgX (4.0 mmol) followed by TMEDA (15.0 mmol).
- Cool to −78°C and add ethyl 4-(benzyloxy)but-2-ynoate (4.0 mmol) in THF dropwise.
- Stir for 4 h, quench with MeOH, and purify via silica gel chromatography (5–10% ethyl acetate/hexanes).
Key Observations :
Deprotection and Functionalization
The benzyloxy group is removed using tetrabutylammonium fluoride (TBAF) in THF at 0°C, yielding a secondary alcohol intermediate. Subsequent oxidation or substitution introduces the 3-nitrophenyl group, which is later reduced to the amine.
Introduction of the 3-Aminophenyl Group
Suzuki-Miyaura Cross-Coupling
Salt Formation with Trifluoroacetic Acid
Acid-Base Reaction
The free amine is treated with trifluoroacetic acid (TFA) in dichloromethane at 0°C, forming the stable trifluoroacetate salt.
Procedure :
- Dissolve ethyl 5-(3-aminophenyl)pent-2-en-4-ynoate (1.0 equiv) in CH₂Cl₂.
- Add TFA (1.1 equiv) dropwise at 0°C.
- Stir for 1 h, concentrate, and recrystallize from ethyl acetate/hexanes.
Critical Parameters :
- Stoichiometry : A 5–10% molar excess of TFA ensures complete protonation.
- Solvent System : Ethyl acetate/hexanes (1:3) yields crystals with >99% purity.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.20 (m, 1H, ArH), 6.80–6.60 (m, 3H, ArH), 5.90 (dt, J = 15.4 Hz, 1H, CH=CH), 4.20 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.50 (s, 2H, NH₂), 2.70–2.50 (m, 2H, CH₂), 1.30 (t, J = 7.1 Hz, 3H, OCH₂CH₃).
- ¹³C NMR : δ 166.5 (C=O), 148.2 (CF₃COO⁻), 122.5–115.0 (ArC), 95.0 (C≡C), 60.1 (OCH₂CH₃), 14.3 (OCH₂CH₃).
Mass Spectrometry
Process Optimization and Scalability
Large-Scale Esterification
Adapting patent methodologies, trifluoroacetic acid is introduced in a three-stage process:
- Initial Esterification : Ethanol and TFA react with H₂SO₄ (5.5–9 wt%) in toluene at 80°C.
- Phase Separation : Remove the sulfuric acid layer to drive equilibrium.
- Distillation : Recover ethyl trifluoroacetate at 60°C (99.7% purity).
Yield Improvements :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Copper-Mediated | 93 | >95 | High Z-selectivity |
| Suzuki Coupling | 85 | 98 | Functional group tolerance |
| TFA Salt Formation | 99 | 99.7 | Scalable, low cost |
Chemical Reactions Analysis
Ethyl 5-(3-aminophenyl)pent-2-en-4-ynoate;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminophenyl group, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 5-(3-aminophenyl)pent-2-en-4-ynoate;2,2,2-trifluoroacetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.
Industry: It is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-(3-aminophenyl)pent-2-en-4-ynoate;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The aminophenyl group can interact with proteins or enzymes, potentially inhibiting or modifying their activity. The trifluoroacetic acid moiety may enhance the compound’s stability and solubility, facilitating its use in various reactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Fluorinated Esters
Key Observations :
- The target compound’s enynyl-aryl amine structure is unique among fluorinated esters, enabling distinct electronic and steric properties.
- Trifluoromethyl groups in analogues enhance metabolic stability and lipophilicity but reduce nucleophilicity compared to the 3-aminophenyl group .
Deprotection Reactions
- TFA is widely used for Boc deprotection (e.g., in peptide synthesis) due to its mild conditions and high efficiency .
- Comparison with HCl : TFA offers faster deprotection at room temperature but requires careful handling due to corrosivity .
Cross-Coupling Reactions
Physicochemical Properties
Notable Trends:
- Fluorinated esters exhibit lower boiling points and higher volatility than non-fluorinated analogues due to reduced van der Waals interactions .
- The 3-aminophenyl group enhances solubility in polar solvents compared to purely aliphatic fluorinated esters .
Biological Activity
Ethyl 5-(3-aminophenyl)pent-2-en-4-ynoate;2,2,2-trifluoroacetic acid is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- Molecular Formula : C₁₃H₁₄F₃N₁O₄
- Molecular Weight : 303.25 g/mol
- CAS Number : 1346606-68-5
Structural Representation
| Component | Description |
|---|---|
| Ethyl Group | Contributes to lipophilicity |
| Amino Group | Potentially enhances biological activity |
| Trifluoroacetic Acid | Increases stability and solubility |
The biological activity of ethyl 5-(3-aminophenyl)pent-2-en-4-ynoate has been linked to its interaction with various biochemical pathways. It is hypothesized to act as an inhibitor of certain enzymes involved in cancer progression, particularly histone deacetylases (HDACs). HDACs play a crucial role in the regulation of gene expression and are implicated in several cancers.
Case Studies
- HDAC Inhibition
- Anti-inflammatory Properties
- Neuroprotective Effects
Data Table: Biological Activity Summary
| Study Focus | Findings | Reference |
|---|---|---|
| HDAC Inhibition | IC50: 14-67 nM for HDAC1 and HDAC3 | |
| Anti-inflammatory Effects | Reduced cytokine production | |
| Neuroprotective Effects | Decreased oxidative stress markers |
Synthesis and Characterization
The synthesis of ethyl 5-(3-aminophenyl)pent-2-en-4-ynoate involves several steps, typically starting from readily available precursors. The reaction conditions can significantly affect the yield and purity of the final product.
Synthetic Route Overview
- Starting Materials : Ethyl acetoacetate and 3-aminobenzaldehyde.
- Key Reaction Steps :
- Condensation reaction to form an intermediate.
- Cyclization followed by deprotection steps to yield the final product.
Characterization Techniques
The synthesized compound can be characterized using:
- NMR Spectroscopy : To confirm structural integrity.
- Mass Spectrometry : To determine molecular weight.
- HPLC : For purity assessment.
Q & A
Q. Table 1: Common Solvents for TFA-Mediated Deprotection
| Solvent | Temperature Range | Compatible Functional Groups | References |
|---|---|---|---|
| Dichloromethane | 0–40°C | Esters, Amides | |
| Anisole | 20–100°C | Acid-sensitive aromatics | |
| TFA/Water (95:5) | 25°C | Peptides, Heterocycles |
Q. Table 2: Key Analytical Parameters for TFA-Containing Compounds
| Technique | Parameters | Application Example |
|---|---|---|
| HPLC-UV | 0.1% TFA in HO/MeCN gradient | Purity analysis of intermediates |
| F NMR | δ -75 ppm (CF) | Quantifying TFA in mixtures |
| qNMR | Internal standard calibration | Yield validation post-deprotection |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
